N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-3-27-17-10-8-15(9-11-17)12-21(26)25-23-24-18(14-30-23)20-13-16-6-5-7-19(28-4-2)22(16)29-20/h5-11,13-14H,3-4,12H2,1-2H3,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGABFMBSKPYGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide is a derivative of benzofuran. Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications. They are considered privileged structures in the field of drug discovery, especially in the search for efficient antimicrobial candidates. .
Mode of Action
Benzofuran derivatives are known to interact with various biological targets, leading to a range of biological activities. The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery.
Biochemical Pathways
Benzofuran derivatives are known to interact with various biological targets, affecting a range of biochemical pathways.
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent compounds.
Biological Activity
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide is a complex organic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 547.64 g/mol. Its structure includes:
- Benzofuran scaffold : Contributes to its bioactivity through interactions with biological targets.
- Thiazole ring : Enhances the compound's pharmacological profile.
- Ethoxy groups : Improve solubility and biological activity.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammatory processes. Notably, it has been identified as an inhibitor of p38 mitogen-activated protein kinase , which plays a crucial role in inflammatory responses.
Key Mechanisms:
- Inhibition of TNF-α Release : In vitro studies demonstrate that the compound effectively suppresses tumor necrosis factor-alpha (TNF-α) release in lipopolysaccharide-stimulated models, indicating its potential as an anti-inflammatory agent.
- Anticancer Properties : The compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer drug. The mechanism involves the induction of apoptosis and modulation of cell cycle progression .
Antimicrobial Activity
Research indicates that this compound demonstrates antimicrobial properties. It has shown effectiveness against both gram-positive and gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Anticancer Activity
The compound's anticancer efficacy has been evaluated through various assays:
- MTT Assays : These assays revealed that the compound exhibits antiproliferative effects similar to those of established chemotherapeutics like doxorubicin, with an IC50 value indicating potent activity against cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-α release | |
| Antimicrobial | Effective against E. coli, S. aureus | |
| Anticancer | IC50 comparable to doxorubicin |
Case Studies
- Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced inflammation markers in animal models of rheumatoid arthritis, supporting its therapeutic potential in treating inflammatory diseases.
- Cytotoxicity Against Cancer Cells : In a series of experiments involving various cancer cell lines (e.g., breast cancer), the compound was shown to induce apoptosis effectively, leading to cell death at concentrations that are achievable in vivo.
Q & A
Q. What are the recommended synthetic routes for preparing N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide, and what purity validation methods are critical?
- Methodological Answer : A multi-step synthesis approach is typically employed, starting with functionalization of the benzofuran and thiazole cores. For example, coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) may link the 7-ethoxybenzofuran and 4-ethoxyphenyl moieties to the thiazole backbone . Purification via column chromatography followed by recrystallization is recommended. Validate purity using HPLC (≥98% purity threshold) with UV detection at λ~255 nm (common for acetamide derivatives) . Confirm structural integrity via /-NMR and high-resolution mass spectrometry (HRMS).
Q. How can the crystal structure of this compound be resolved to confirm stereochemical assignments?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound in a solvent system like ethanol/DCM (1:1) and collect data at 298 K using a Mo-Kα radiation source. Refinement software (e.g., SHELX) can resolve bond angles and torsional strain in the benzofuran-thiazole linkage. Compare experimental data with density functional theory (DFT)-optimized geometries for validation .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Methodological Answer : Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence-based assays or Western blotting for phosphorylation levels . For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and validate results with dose-response curves (IC calculations) .
Advanced Research Questions
Q. How can computational methods guide the optimization of its pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Methodological Answer : Employ molecular dynamics (MD) simulations to assess solvation free energy and logP values. Use tools like COSMO-RS for solubility predictions. For metabolic stability, perform cytochrome P450 docking studies (e.g., CYP3A4) with AutoDock Vina . Pair computational predictions with experimental validation via hepatic microsomal assays .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, pH). Standardize protocols using guidelines like the NIH Assay Guidance Manual. Cross-validate with orthogonal methods:
- If fluorescence assays suggest low IC, confirm via SPR (surface plasmon resonance) for binding affinity.
- Use CRISPR-edited cell lines to isolate target-specific effects .
Q. How can reaction pathways for large-scale synthesis be optimized to minimize byproducts?
- Methodological Answer : Apply reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) to identify low-energy intermediates and transition states . Use inline FTIR or Raman spectroscopy to monitor reaction progress in real time. For scale-up, adopt flow chemistry with immobilized catalysts (e.g., Pd/C for cross-couplings) to enhance yield and reduce purification steps .
Q. What advanced spectroscopic techniques characterize electronic interactions in the benzofuran-thiazole-acetamide system?
- Methodological Answer : Use time-resolved fluorescence spectroscopy to study excited-state dynamics. Pair with DFT calculations (B3LYP/6-311+G(d,p) basis set) to map electron density distributions. Solid-state NMR can probe intermolecular interactions (e.g., hydrogen bonding) critical for crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
